5-(2,3-dichlorophenyl)-N-1,3-thiazol-2-yl-2-furamide
Overview
Description
5-(2,3-dichlorophenyl)-N-1,3-thiazol-2-yl-2-furamide, commonly known as DCTF, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCTF belongs to the class of compounds known as thiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of DCTF is not fully understood, but it is believed to involve the chelation of metal ions and the disruption of bacterial cell membranes. DCTF has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCTF has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial and therapeutic effects, DCTF has been shown to have antioxidant properties and may help to protect against oxidative stress. DCTF has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCTF for lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. Additionally, DCTF is relatively easy to synthesize and is readily available. However, one limitation of DCTF is its potential toxicity, particularly at high concentrations. Careful handling and appropriate safety precautions are necessary when working with DCTF.
Future Directions
There are many potential future directions for research on DCTF. One area of interest is the development of new fluorescent probes based on the structure of DCTF for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of DCTF and its potential therapeutic applications. Finally, the potential toxicity of DCTF should be further investigated to ensure its safe use in scientific research.
Scientific Research Applications
DCTF has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. DCTF has also been studied for its potential use as an antibacterial agent against various bacterial strains. Additionally, DCTF has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-9-3-1-2-8(12(9)16)10-4-5-11(20-10)13(19)18-14-17-6-7-21-14/h1-7H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGXJFDCQHGUCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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